tributyl(prop-1-en-2-yl)stannane
Overview
Description
2-(Tributylstannyl)propene is an organotin compound with the empirical formula C15H32Sn . It has a molecular weight of 331.12 . This compound is typically used as a reagent in various chemical reactions .
Molecular Structure Analysis
The SMILES string representation of 2-(Tributylstannyl)propene isCCCCSn(CCCC)C(C)=C
. The InChI key is PUMSLVXNEXVCIC-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
2-(Tributylstannyl)propene is a solid compound . Other physical and chemical properties such as melting point, boiling point, density, and solubility in water are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Transformations
2-(Tributylstannyl)propene serves as a precursor in synthesizing various chemical compounds. For example, Bellina et al. (1994) describe its use in creating a range of 2-tributylstannyl-1-alkenes, showcasing its versatility in organic synthesis (Bellina, Carpita, Santis, & Rossi, 1994). Verlhac and Pereyre (1990) also discuss the transformation of 3-methoxy-1-(tributylstannyl)-1-propene into various functionalized compounds, highlighting its reactivity and application in the field of organometallic chemistry (Verlhac & Pereyre, 1990).
Applications in Synthesis of Complex Molecules
Keck, Yu, and Mclaws (2005) have explored the application of a bifunctional allylstannane derivative of 2-(Tributylstannyl)propene in synthesizing segments of complex natural products like bryostatin 1. This illustrates the compound's role in facilitating complex organic syntheses (Keck, Yu, & Mclaws, 2005).
Developing New Organic Synthesis Methodologies
Madec and Férézou (1997) have studied the reactivity of various derivatives of 2-(Tributylstannyl)propene, such as (E)-1-(tert-Butyldimethyl)silyloxy-3,3-bis(tributylstannyl)propene, in synthesizing mono-protected diols. Their work contributes to the development of new methodologies in organic synthesis (Madec & Férézou, 1997).
Role in Organometallic Chemistry
The use of 2-(Tributylstannyl)propene in organometallic chemistry is evident in the work of Sweat and Stephens (2009), where they describe its use in Stille cross-coupling reactions, a cornerstone reaction in organometallic chemistry (Sweat & Stephens, 2009).
Contributions to Material Science
The compound's utility extends to material science, as illustrated by Brusso et al. (2008), who employed 2-(Tributylstannyl)propene derivatives in the synthesis of tetrathienoanthracene structures, demonstrating its role in the development of novel materials (Brusso et al., 2008).
Environmental and Catalytic Applications
Chen, Voskoboinikov, and Sachtler (1998) explored the use of propene derivatives, closely related to 2-(Tributylstannyl)propene, in catalytic applications for reducing environmental pollutants, underlining the broader environmental implications of such compounds (Chen, Voskoboinikov, & Sachtler, 1998).
Safety and Hazards
2-(Tributylstannyl)propene is classified as acutely toxic if swallowed (H301), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), may damage fertility or the unborn child (H360), causes damage to organs through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410) . It is recommended to handle this compound with appropriate safety measures .
Future Directions
While specific future directions for 2-(Tributylstannyl)propene are not mentioned in the available resources, organotin compounds in general have applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . They are promising compounds for the development of new chemical reactions and processes .
Properties
IUPAC Name |
tributyl(prop-1-en-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMSLVXNEXVCIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446619 | |
Record name | 2-(Tributylstannyl)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100073-15-2 | |
Record name | 2-(Tributylstannyl)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, tributyl(1-methylethenyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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